Leucine, N-(1-oxobutyl)-
Description
Contextualization within the N-Acyl Amino Acid Family
N-acyl amino acids (NAAs) are a diverse family of bioactive lipids formed by an amide bond linking a fatty acyl chain to an amino acid elifesciences.orgpnas.orgnih.gov. These amphiphilic molecules, which include N-acyl phenylalanines, N-acyl leucines, N-acyl glycines, and N-acyl serines, are structurally related to other bioactive fatty acid amides like anandamide (B1667382) elifesciences.orgpnas.org. More than 50 distinct NAA species have been identified, underscoring the structural and functional diversity within this family pnas.org.
NAAs play pleiotropic physiological functions, including roles in energy homeostasis, appetite, nociception, vasoregulation, and bone health elifesciences.orgpnas.org. Their endogenous levels are regulated by enzymes such as peptidase M20 domain containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH), which can catalyze both their synthesis and hydrolysis elifesciences.orgpnas.org. The presence of a medium-chain fatty acyl (butyryl) chain and a neutral amino acid (leucine) head group in N-(1-oxobutyl)-Leucine aligns it with characteristics observed in certain thermogenic N-acyl amino acids elifesciences.org.
Historical Trajectories of Leucine (B10760876) Derivatives in Biochemical Investigations
Leucine (C₆H₁₃NO₂), an essential branched-chain amino acid (BCAA), has long been recognized for its fundamental role in protein biosynthesis and muscle metabolism wikipedia.orgwikipedia.org. Its unique isobutyl side chain distinguishes it from other amino acids and influences its metabolism, primarily occurring in muscle tissue rather than the liver .
The investigation into amino acid derivatives, including those of leucine, has been a continuous area of biochemical research. Early examples of N-acylated amino acids in biological systems include N-isovaleroylglycine, found in patients with isovaleric acidemia, and N-acetylglutamate, known as an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I nih.gov. The systematic identification of N-acetylated derivatives of all amino acids further established the presence of short-chain N-acyl amino acids as biomarkers for various metabolic diseases nih.gov.
Historically, research on leucine derivatives has aimed to understand how modifications to its structure affect its interaction with biological systems, influencing metabolic pathways, enzyme activities, or receptor binding ontosight.ai. Studies have classified leucine derivatives based on modification sites, such as the carboxyl group, amino group, α-carbon, or side chain researchgate.net. This systematic approach has been crucial for elucidating the structural requirements for cellular uptake and activation of signaling pathways, particularly those involving the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) researchgate.net.
Contemporary Research Landscape and Scholarly Significance of N-(1-oxobutyl)-Leucine Studies
In the contemporary research landscape, N-(1-oxobutyl)-Leucine is investigated as part of the broader interest in N-acyl amino acids, which are increasingly recognized as significant signaling lipids researchgate.netnih.gov. The understanding of N-acyl amino acids, including N-(1-oxobutyl)-Leucine, is still evolving, particularly regarding their specific biochemical roles and pharmacological potential researchgate.net.
Current studies explore the potential for N-acyl amino acids to act as ligands for novel binding sites and to modulate membrane proteins such as G-protein coupled receptors (GPCRs), nuclear receptors, ion channels, and transporters researchgate.net. Research findings highlight the ability of NAAs to stimulate uncoupled mitochondrial respiration, which suggests their involvement in regulating oxidative metabolism and energy expenditure elifesciences.orgpnas.org. Genetic ablation or pharmacological inhibition of enzymes like FAAH has revealed its physiological role in regulating intracellular N-acyl amino acids, emphasizing the complexity of their metabolic control elifesciences.org.
The scholarly significance of N-(1-oxobutyl)-Leucine studies lies in its potential contributions to understanding metabolic homeostasis, energy balance, and potentially new therapeutic avenues. As a member of a class of lipids structurally related to endocannabinoids, N-(1-oxobutyl)-Leucine and similar compounds are part of the "endocannabinoidome," a complex lipid signaling system with growing therapeutic interest nih.gov. Investigations into such compounds aim to clarify their endogenous physiological functions and explore their potential as drug candidates for various disorders, including those related to metabolism and pain pnas.orgresearchgate.net.
Properties
CAS No. |
195060-95-8 |
|---|---|
Molecular Formula |
C10H19NO3 |
Synonyms |
Leucine, N-(1-oxobutyl)- |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of N 1 Oxobutyl Leucine for Research Purposes
Chemical Synthesis Routes for N-Acyl Leucines
Chemical synthesis is a conventional method for preparing N-acyl amino acids in laboratories and industrial settings researchgate.netresearchgate.net. These routes typically involve the nucleophilic attack of the α-amino group of an amino acid on an activated carboxyl group of a fatty acid frontiersin.org.
Acylation Reactions and Optimized Conditions for N-(1-oxobutyl)-Leucine
The formation of N-acyl leucines, including N-(1-oxobutyl)-leucine, commonly employs acylation reactions where the amino group of leucine (B10760876) reacts with a butyrylating agent. Traditional chemical synthesis methods often involve the use of toxic chlorinating agents for carboxylic acid activation nih.govresearchgate.net. Common strategies include the amidation of fatty acid anhydrides, fatty acid activated esters, or fatty acyl chlorides researchgate.netresearchgate.net. For instance, a process for acetylation of leucine mentions using acetic anhydride (B1165640), typically in the presence of 0.9 to 2.5 molar equivalents, preferably 1.2 to 2 molar equivalents, and more specifically 1.3 to 1.6 molar equivalents, relative to the basic addition salt of leucine. The reaction temperature can range from 5 to 100°C, with 25 to 50°C and room temperature being preferred google.com. While this example pertains to N-acetylleucine, the general principle of using anhydrides or activated acyl derivatives applies to N-(1-oxobutyl)-leucine with butyric anhydride or butyryl chloride.
Conventional approaches for chemical synthesis of N-acyl amino acid salts might involve reacting a fatty acid with an amino acid salt at high temperatures, or reacting a fatty alkyl ester with an amino acid salt in the presence of an alkoxide catalyst under specific pressure and temperature conditions researchgate.netgoogle.com.
Stereochemical Control in N-Acylated Leucine Synthesis
Maintaining the stereochemical integrity, particularly the L-configuration of leucine, is crucial in the synthesis of N-acylated leucines for biological research. In asymmetric synthesis, chiral auxiliaries can be temporarily incorporated to control the stereochemical outcome of reactions wikipedia.org. For example, the synthesis of N-acylated hexafluoroleucine demonstrated enzymatic resolution using porcine kidney acylase I, which maintained the optical rotation of the synthetic product google.com. Acylation-reduction processes, such as aldol (B89426) reactions with acid chlorides, can also achieve high stereoselectivity renyi.hu.
Enzymatic Biotransformation Approaches for N-Acyl Amino Acids
Enzyme-catalyzed biotransformation offers a greener and more environmentally friendly alternative to chemical synthesis, often occurring under milder reaction conditions researchgate.netnih.govresearchgate.net.
Role of Peptidase M20 Domain Containing 1 (PM20D1) in N-Acyl Amino Acid Formation
Peptidase M20 domain containing 1 (PM20D1) is a secreted mammalian enzyme that plays a crucial role in regulating the endogenous levels of N-acyl amino acids. It functions as a bidirectional synthase/hydrolase, capable of both condensing free fatty acids and free amino acids to form N-acyl amino acids and catalyzing the reverse hydrolysis reaction frontiersin.orgelifesciences.orguniprot.orgnih.gov. PM20D1 is present in the circulation in both mice and humans and is enriched in thermogenic adipocytes elifesciences.orgnih.gov. In vitro, recombinant PM20D1 has been shown to efficiently catalyze the condensation of various fatty acids with amino acids, including those with neutral amino acid head groups like leucine elifesciences.orgnih.gov. Its synthesis activity can be stimulated by binding to serum lipoprotein particles frontiersin.org.
Fatty Acid Amide Hydrolase (FAAH) as a Bidirectional Synthase/Hydrolase in N-Acyl Amino Acid Metabolism
Fatty Acid Amide Hydrolase (FAAH) is another enzyme identified as an intracellular N-acyl amino acid synthase/hydrolase elifesciences.orgnih.gov. While FAAH is primarily known for its role in hydrolyzing fatty acid amides, including N-acyl amino acids, it can also catalyze their synthesis in vitro frontiersin.orgelifesciences.orgnih.gov. However, its in vivo role is predominantly hydrolysis, as evidenced by increased levels of fatty acid amides in FAAH knockout mice frontiersin.org. FAAH typically exhibits a more restricted substrate scope for synthesis compared to PM20D1 elifesciences.org. It contributes to the regulation of intracellular N-acyl amino acid levels elifesciences.orgnih.gov.
Sustainable and Biocatalytic Strategies for N-Acyl Leucine Production in Academic Settings
Biocatalysis offers a valuable and environmentally friendly alternative to conventional chemical synthesis for producing N-acyl amino acids, including N-(1-oxobutyl)-leucine, in academic settings. This approach avoids hazardous chemicals, reduces waste generation, and often operates under milder reaction conditions, exhibiting high stereo- and regioselectivity guidetopharmacology.orgwikipedia.orguni.lunih.gov.
Several enzyme classes have been successfully employed for the production of N-acylated amino acids:
Aminoacylases : These hydrolase enzymes are promising catalysts for the sustainable synthesis of N-acyl-L-amino acids. They can facilitate the acylation of amino acids using free fatty acids, such as butanoic acid, thereby circumventing the need for activated fatty acid derivatives like acyl chlorides guidetopharmacology.orguni.lunih.gov. Aminoacylases mediate amide formation through a catalytic base mechanism wikipedia.org. Examples of aminoacylases explored for this purpose include those from Streptomyces mobaraensis (SmELA), S. ambofaciens (SamAA, SamELA), and porcine aminoacylase-1 (pAcy1) guidetopharmacology.org.
Lipases : These enzymes, belonging to the hydrolase family, are capable of catalyzing amide bond formation. They typically form an acyl-enzyme intermediate, which then reacts with an amine nucleophile to yield the amide product wikipedia.orgwikipedia.org. While often associated with esterification and transesterification, lipases can also be utilized for amidation reactions.
ATP-dependent Acyl-adenylating Enzymes (ANL Superfamily) : Enzymes from the ANL superfamily activate carboxylic acids through an ATP-dependent mechanism, forming an acyl-AMP intermediate. This highly reactive intermediate is then prone to nucleophilic attack by the amino group of an amino acid, leading to amide bond synthesis fishersci.cawikipedia.orgwikipedia.orgwikipedia.org. For example, the TamA adenylation (ANL) domain has been demonstrated to couple various fatty acids with several amino acids to produce N-acyl amides researchgate.net. Similarly, 4-coumarate:CoA ligase (4CL), another ANL superfamily member, has shown potential as a biocatalyst for generating N-acyl amides from carboxylic acids and amino acids wikipedia.org.
Transaminases : Specifically, glutamine transaminase (TGase) has been utilized for the green-catalyzed preparation of N-butyryl amino acids. In one study, immobilized food-grade TGase was used to synthesize N-butyryl phenylalanine (N-BP), achieving a yield of 20.73% through a one-factor experimental design. The immobilized enzyme retained over 60% of its initial activity after five reaction cycles, demonstrating its reusability nih.gov. Although this example focuses on N-butyryl phenylalanine, it illustrates the applicability of transaminases for generating N-butyryl amino acids from butanoic acid and various amino acid substrates.
The biocatalytic methods often exhibit higher atom economy, milder reaction conditions, and reduced environmental impact compared to traditional chemical routes, making them particularly attractive for academic research into sustainable chemical processes guidetopharmacology.orgwikipedia.org.
Biosynthesis and Endogenous Metabolic Pathways of N 1 Oxobutyl Leucine in Biological Systems
Overview of N-Acyl Amino Acid Biosynthetic Pathways
N-Acyl amino acids (NAAAs) constitute an important class of lipoamino acid amides found across various biological systems. These compounds are formed by an amide linkage between a fatty acyl group and the primary amino group of an amino acid. Their discovery in biological contexts dates back a considerable time frontiersin.org. NAAAs are structurally related to the endocannabinoid family, such as anandamide (B1667382), and are thus often referred to as endocannabinoid-related lipids, fitting into the broader lipid signaling system known as the "endocannabinoidome" researchgate.netmdpi.comnih.gov.
The biosynthesis of NAAAs is an active area of research, with many aspects of their metabolic pathways still not fully elucidated mdpi.com. Conceptually, the synthesis involves a nucleophilic attack by the α-amino group of an amino acid on an activated carboxyl group of a fatty acid frontiersin.org. The activation of the carboxyl group is a crucial initial step, typically achieved through the formation of an acyl phosphate (B84403), an adenylate, or a thioester intermediate, such as an acyl-CoA frontiersin.org.
Proposed Enzymatic and Non-Enzymatic Formation Mechanisms of N-Acyl Amino Acid Conjugates
The formation of N-acyl amino acid conjugates in biological systems occurs through both enzymatic and non-enzymatic pathways, each contributing to their diverse presence and regulation.
Enzymatic Mechanisms: Several enzyme classes are implicated in NAAA biosynthesis:
ATP-Dependent Enzymes: These include acyl-adenylating enzymes, often referred to as ATP-grasp enzymes. They facilitate NAAA formation by coupling the hydrolysis of an ATP phosphoanhydride bond with the generation of an acyl-adenylate intermediate. This activated intermediate then undergoes an amide bond-forming reaction with the amino acid frontiersin.orgnih.gov.
ATP-Independent Enzymes: Hydrolases, such as lipases and aminoacylases, can also catalyze NAAA synthesis. Their mechanism involves the transient activation of the carboxylic acid via an acyl-enzyme intermediate or by precise interactions that align the acyl donor for nucleophilic attack by the amino acid's amine group nih.gov.
Peptidase M20 Domain Containing 1 (PM20D1): A significant mammalian enzyme, PM20D1, is found in circulation and exhibits bidirectional activity, functioning as both an N-acyl amino acid synthase and a hydrolase wikipedia.orgnih.gov. It synthesizes N-acyl amino acids from free fatty acids and amino acids wikipedia.orgnih.gov. The synthetic activity of PM20D1 is enhanced upon binding to serum lipoprotein particles. Additionally, the binding of N-acyl amino acids to serum albumin helps protect them from degradation and thermodynamically drives synthesis by reducing the concentration of the "free" N-acyl amino acid in serum frontiersin.org. Overexpression of PM20D1 in vivo leads to elevated levels of various N-acyl amino acids in the blood wikipedia.org.
Glycine (B1666218) N-acyltransferases (GLYATs): Enzymes like GLYAT (EC 2.3.1.13) are known to utilize acyl-CoA thioesters and glycine as substrates, resulting in the production of N-acylglycines frontiersin.orgmdpi.comdiva-portal.org.
Cytochrome c: This enzyme has been demonstrated to catalyze the synthesis of certain N-acyl amino acids, including N-arachidonoyl glycine, N-oleoyl glycine, N-arachidonoyl serine, N-arachidonoyl alanine, and N-arachidonoyl γ-aminobutyric acid, from their respective fatty acyl-CoAs and amino acids, particularly in the presence of hydrogen peroxide mdpi.comdiva-portal.orgresearchgate.net.
While primarily known for hydrolysis, some hydrolases, such as fatty acid amide hydrolase (FAAH), can also catalyze lipo-amino acid formation in vitro, although their dominant in vivo role is typically degradation frontiersin.org.
Non-Enzymatic Mechanisms: Non-enzymatic pathways also contribute to the formation of N-acyl amino acid conjugates. These mechanisms have been observed in certain metabolic disorders, such as maple syrup urine disease (MSUD) mdpi.com.
One proposed non-enzymatic pathway involves the reaction of 2-keto acids with ammonia (B1221849) mdpi.com. This concept is supported by observations that compounds like pyruvate (B1213749) and glyoxylic acid can react with ammonium (B1175870) sulfate (B86663) under specific conditions to form conjugates that yield amino acids upon hydrolysis mdpi.com.
Reactive acyl-CoA thioesters and acyl phosphates are highly electrophilic intermediates. They can undergo transacylation reactions with the amino and thiol groups of nucleophilic molecules, including amino acids, leading to the non-enzymatic formation of amide structures researchgate.netnih.gov. Acyl-adenylates, formed during the activation of carboxyl groups for acyl-CoA thioester synthesis, are also capable of non-enzymatic acylation researchgate.net.
Intracellular and Extracellular Metabolomic Profiling of N-Acyl Leucines in Research Models
Metabolomic profiling plays a critical role in deciphering the dynamic changes in metabolite concentrations within both intracellular and extracellular compartments, offering insights into metabolic pathways and their variations in biological systems thermofisher.comfrontiersin.org. N-acyl amino acids are widely detected in mammalian tissues and biofluids nih.govwikipedia.orgpnas.org.
Specific N-acyl leucines, such as N-oleoyl-leucine, have been quantified in human plasma using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) nih.gov. Research, including studies on human populations, has highlighted the significance of N-acyl leucines; for instance, N-oleoyl-leucine levels in human plasma have been identified as metabolites strongly associated with an increased risk of coronary heart disease and heart failure nih.gov.
In cellular research models, metabolomic analyses provide insights into amino acid metabolism. Studies have shown that leucine (B10760876), along with other amino acids, is continuously consumed over time in the extracellular environment during fermentation processes in certain cell culture models frontiersin.org. Furthermore, untargeted lipidomics studies in live cells (e.g., HEK293T cells) have been utilized to track the metabolic fate of N-oleoyl-leucine. These studies revealed that the overexpression of specific enzymes, such as CYP4F2, leads to the enrichment of various N-oleoyl-leucine metabolites, indicating metabolic diversification through hydroxylation of the fatty acyl chain nih.gov.
Catabolic and Degradation Pathways of N-Acyl Amino Acids
The regulation of N-acyl amino acid levels in biological systems is also critically dependent on their catabolic and degradation pathways, which influence their in vivo half-lives and biological activities acs.org. The primary mechanism of NAAA inactivation involves the hydrolysis of the amide bond acs.org.
Key enzymes involved in the degradation of N-acyl amino acids include:
Fatty Acid Amide Hydrolase (FAAH): FAAH is a well-established enzyme that plays a major role in the degradation of N-acyl amides, including N-acyl amino acids. It catalyzes the hydrolysis of the amide bond, effectively breaking down these compounds frontiersin.orgresearchgate.netmdpi.comwikipedia.orgresearchgate.netacs.org. Studies in FAAH knockout mice have demonstrated a significant increase in tissue levels of N-acyl amides, providing robust in vivo evidence for its crucial hydrolytic function frontiersin.orgwikipedia.org. In general, the hydrolytic reaction catalyzed by such enzymes is thermodynamically favored, often by a factor of 10^2 to 10^3 over the synthetic reaction frontiersin.org.
Peptidase M20 Domain Containing 1 (PM20D1): In addition to its role in biosynthesis, PM20D1 also possesses N-acyl amino acid hydrolase activity wikipedia.orgnih.gov. Genetic studies have shown that PM20D1 knockout mice exhibit a complete loss of N-acyl amino acid hydrolysis activity in both blood and tissues, underscoring its significant contribution to NAAA catabolism wikipedia.org.
Beyond these primary hydrolytic enzymes, other uncharacterized hydrolytic enzymes may also contribute to the breakdown of N-acyl amino acids acs.org. Furthermore, modifications such as the oxidation of the lipid chains and head groups can also contribute to their degradation. For instance, CYP4F2-mediated hydroxylation of N-oleoyl-leucine has been shown to result in metabolic diversification, leading to the production of various hydroxylated lipid metabolites nih.gov.
Molecular Mechanisms of Action of N 1 Oxobutyl Leucine in Experimental Models
Potential Modulation of Protein Kinase Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling
N-(1-oxobutyl)-Leucine, a derivative of the essential amino acid leucine (B10760876), is investigated for its role in cellular signaling, particularly its influence on the mechanistic target of rapamycin complex 1 (mTORC1) pathway. The mTORC1 pathway is a critical regulator of cell growth, proliferation, and metabolism. nih.gov Leucine itself is a well-established activator of mTORC1. nih.govresearchgate.net The activation of mTORC1 by amino acids is a complex process that primarily occurs at the lysosomal surface and involves a variety of signaling molecules. nih.govnih.gov
The activation of mTORC1 by amino acids is mediated through the Rag family of small GTPases. nih.gov These proteins act as a crucial link between amino acid availability and mTORC1 activity. nih.gov Rag GTPases function as heterodimers, with RagA or RagB pairing with RagC or RagD. nih.govbiocon.re.kr In the presence of sufficient amino acids, RagA/B is loaded with GTP, while RagC/D is bound to GDP. This "active" conformation of the Rag heterodimer recruits mTORC1 to the lysosomal surface, where it can be activated. nih.gov
Leucyl-tRNA synthetase (LRS) has been identified as an intracellular sensor for leucine. biocon.re.krbiocon.re.kr In a leucine-dependent manner, LRS interacts with RagD and functions as a GTPase-activating protein (GAP), promoting the hydrolysis of GTP to GDP on RagD. nih.govbiocon.re.krelsevierpure.com This action is a key initiating step in the Rag GTPase cycle that leads to mTORC1 activation. elsevierpure.com Sestrin2, on the other hand, acts as a negative regulator by controlling the GTP hydrolysis of RagB. elsevierpure.com The coordinated action of LRS and Sestrin2 on the RagD-RagB GTPase cycle is critical for controlling mTORC1 activation in response to leucine. elsevierpure.com
Once activated, mTORC1 phosphorylates several downstream targets to promote protein synthesis. Key among these are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). researchgate.netnih.gov Phosphorylation of S6K1 enhances the translation of specific mRNAs, while phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of translation. nih.gov Leucine administration has been shown to enhance the phosphorylation of both S6K1 and 4E-BP1 in various tissues. nih.gov
| Component | Function in mTORC1 Signaling | Interaction with Leucine/N-(1-oxobutyl)-Leucine |
|---|---|---|
| mTORC1 | Central regulator of cell growth and metabolism | Activated by leucine |
| Rag GTPases (RagA/B, RagC/D) | Mediate amino acid signaling to mTORC1 | Leucine promotes the active conformation (GTP-bound RagA/B and GDP-bound RagC/D) |
| Leucyl-tRNA synthetase (LRS) | Intracellular leucine sensor | Directly senses leucine and acts as a GAP for RagD |
| S6K1 | Downstream effector of mTORC1, promotes protein synthesis | Phosphorylated and activated in response to leucine |
| 4E-BP1 | Downstream effector of mTORC1, inhibits translation initiation | Phosphorylated by mTORC1, leading to its inactivation |
The process of translation initiation in eukaryotes is a complex and highly regulated process involving numerous eukaryotic initiation factors (eIFs). wikipedia.org The 43S preinitiation complex (PIC), which includes the 40S ribosomal subunit and several eIFs, is recruited to the 5' end of mRNA. wikipedia.orgnih.gov The eIF4F complex, consisting of eIF4A, eIF4E, and eIF4G, plays a crucial role in this recruitment. nih.gov
As mentioned previously, the activation of mTORC1 by N-(1-oxobutyl)-Leucine leads to the phosphorylation of 4E-BP1. nih.gov This phosphorylation event is critical as it disrupts the binding of 4E-BP1 to eIF4E. nih.gov The release of eIF4E allows it to assemble into the eIF4F complex, which is a rate-limiting step in the initiation of cap-dependent translation. nih.gov By promoting the availability of eIF4E, N-(1-oxobutyl)-Leucine can enhance the formation of the eIF4F complex and subsequently stimulate protein synthesis.
Furthermore, eIF1 and eIF1A are key factors in the scanning process, where the PIC moves along the mRNA to locate the start codon. wikipedia.orgnih.gov The interaction between various eIFs, such as eIF1A and eIF5, is crucial for maintaining the stability of the scanning PIC. nih.govbgu.ac.il While a direct interaction of N-(1-oxobutyl)-Leucine with these specific eIFs has not been detailed, its upstream effect on mTORC1 and the subsequent release of eIF4E from 4E-BP1 is a significant point of regulation within the intricate network of eIF complexes.
Engagement with G Protein-Coupled Receptors (GPCRs) and Other Receptors
G protein-coupled receptors (GPCRs) represent a large family of transmembrane proteins that play a vital role in cellular communication by transducing extracellular signals into intracellular responses. anesthesiaexperts.com These receptors are involved in a vast array of physiological processes and are major targets for pharmacological intervention. nih.gov
Several orphan GPCRs have been identified as potential receptors for lipid-derived signaling molecules, some of which are structurally related to endocannabinoids. ed.ac.uk Among these, GPR55 has been proposed as a "type-3" cannabinoid receptor, as it is activated by several endocannabinoids. nih.gov Research has explored the interaction of various lipid molecules with these receptors. For instance, N-arachidonoyl glycine (B1666218) (NAGly), a lipoamino acid, has been shown to be an endogenous agonist for GPR55, inducing calcium mobilization and activating the mitogen-activated protein kinase (MAPK) pathway. researchgate.net NAGly also demonstrates high affinity for GPR18 and GPR92. researchgate.net While there is no direct evidence of N-(1-oxobutyl)-Leucine binding to GPR18, GPR55, GPR92, or GPR132, the structural similarity of N-acylated amino acids suggests a potential for interaction that warrants further investigation. GPR35 has been shown to have marked selectivity for Gα13 over Gα12, a selectivity determined by a single leucine to isoleucine variation. nih.gov
Transient Receptor Potential (TRP) channels are a large family of ion channels that are involved in sensing a wide variety of stimuli, including temperature, chemicals, and mechanical stress. nih.gov They are crucial for numerous physiological processes and are implicated in various diseases. nih.govresearchgate.net The TRP superfamily is divided into several subfamilies, including TRPA (Ankyrin), TRPC (Canonical), TRPM (Melastatin), and TRPV (Vanilloid). nih.gov
TRP channels, such as TRPV1 and TRPA1, are expressed in sensory neurons and are involved in pain and inflammation. mdpi.com The activity of these channels can be modulated by various intracellular signaling pathways, including those activated by GPCRs. mdpi.com For example, the activation of certain GPCRs can lead to the production of second messengers that sensitize TRPV1 and TRPA1 channels. mdpi.com While direct modulation of TRP channels by N-(1-oxobutyl)-Leucine has not been extensively studied, the potential for crosstalk between GPCRs that may be activated by this compound and TRP channel signaling pathways exists.
| Receptor/Channel | Family | Potential Interaction/Modulation |
|---|---|---|
| GPR18 | GPCR | Potential for interaction based on structural similarity to known ligands like NAGly |
| GPR55 | GPCR | Potential for interaction based on structural similarity to known ligands like NAGly |
| GPR92 | GPCR | Potential for interaction based on structural similarity to known ligands like NAGly |
| GPR132 | GPCR | Further investigation required |
| TRP Channels (e.g., TRPV1, TRPA1) | Ion Channel | Potential for indirect modulation via GPCR signaling crosstalk |
Influence on Cellular Oxidative Metabolism and Mitochondrial Function in In Vitro Systems
Mitochondria are central to cellular energy metabolism, being the primary site of oxidative phosphorylation and ATP production. mdpi.com Leucine has been shown to influence mitochondrial biogenesis and function. mdpi.comnih.gov Studies have demonstrated that leucine can increase mitochondrial mass and stimulate oxygen consumption in both muscle cells and adipocytes. nih.gov
In vitro studies with leucine in C2C12 myotubes have shown an increase in oxidative metabolism and the expression of genes involved in mitochondrial biogenesis. nih.gov Leucine treatment has been observed to enhance both basal and peak oxidative metabolism in skeletal muscle cells. nih.gov This is associated with an increase in mitochondrial density and complete carbohydrate oxidation. nih.gov Furthermore, leucine supplementation has been found to enhance mitochondrial respiration and may increase ATP turnover. nih.gov In some cellular models, long-term culture with leucine has been shown to up-regulate ATP synthase, leading to increased ATP content. genscript.com
Exploration of Mitochondrial Uncoupling Mechanisms
There is no direct evidence in the reviewed literature to suggest that N-(1-oxobutyl)-Leucine acts as a mitochondrial uncoupler. Mitochondrial uncoupling is a process that dissociates fuel oxidation from ATP synthesis, releasing energy as heat. nih.govembopress.org This is primarily mediated by uncoupling proteins (UCPs) located in the inner mitochondrial membrane, with UCP1 in brown adipose tissue being the most well-characterized. nih.govnih.gov
While the parent compound, Leucine, has been shown to influence mitochondrial biogenesis and metabolism, its direct role in mitochondrial uncoupling is not clearly established. nih.govresearchgate.netmdpi.com Studies on Leucine have demonstrated its ability to increase the expression of UCP3 in muscle cells, which may play a role in fatty acid metabolism, though its uncoupling activity is debated. researchgate.net However, no research is available to indicate whether N-(1-oxobutyl)-Leucine shares this effect or has any interaction with uncoupling proteins.
Activation of the AMP-Activated Protein Kinase (AMPK) Pathway
Specific data on the effect of N-(1-oxobutyl)-Leucine on the AMP-activated protein kinase (AMPK) pathway is not available in the current scientific literature.
The role of the parent amino acid, Leucine, in AMPK signaling is complex and appears to be context-dependent.
AMPK Inhibition: In some models, particularly in skeletal muscle, Leucine has been shown to suppress or decrease the activity of AMPK. nih.govconsensus.app This inhibition is linked to improved cellular energy status (a lower AMP/ATP ratio), which in turn promotes the activation of the mammalian target of rapamycin (mTOR) pathway, a key regulator of protein synthesis. nih.govconsensus.app
AMPK Activation (Indirect): In other contexts, Leucine has been reported to activate Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. nih.govnih.gov SIRT1 and AMPK are part of an energy-sensing network that can work cooperatively. researchgate.net Leucine-induced activation of SIRT1 can subsequently lead to the activation of AMPK, which is associated with increased mitochondrial biogenesis and fatty acid oxidation. nih.govresearchgate.netfrontiersin.org
It remains unknown whether N-(1-oxobutyl)-Leucine activates, inhibits, or has no effect on the AMPK pathway. The addition of the 1-oxobutyl group to the nitrogen atom of Leucine fundamentally alters the molecule, likely preventing its recognition by the cellular machinery that senses Leucine levels, such as the Leucyl-tRNA synthetase (LRS). biocon.re.krresearchgate.net
Identification of Other Putative Molecular Targets and Intracellular Signaling Cascades
There is a lack of research identifying specific molecular targets or intracellular signaling cascades for N-(1-oxobutyl)-Leucine.
For the parent compound, Leucine, several key molecular targets and pathways have been extensively studied:
mTORC1 Signaling: Leucine is a potent activator of the mTOR Complex 1 (mTORC1) pathway, which is central to the regulation of cell growth, proliferation, and protein synthesis. nih.govnih.govnih.gov Leucine is sensed by intracellular proteins like Leucyl-tRNA synthetase (LRS), leading to the activation of Rag GTPases and the recruitment of mTORC1 to the lysosomal surface where it becomes activated. biocon.re.krresearchgate.net
SIRT1/PGC-1α Axis: Leucine can stimulate the SIRT1 pathway, which in turn deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). nih.govnih.gov PGC-1α is a master regulator of mitochondrial biogenesis, promoting the expression of genes involved in energy metabolism and mitochondrial function. mdpi.comnih.gov Studies show Leucine treatment increases the expression of SIRT1 and PGC-1α in muscle cells. researchgate.net
Due to the structural modification, it is highly improbable that N-(1-oxobutyl)-Leucine would serve as a direct signaling molecule through these established Leucine-sensing mechanisms. Further research is required to determine if this compound has any unique biological activity or interacts with other cellular targets.
Cellular and Subcellular Effects of N 1 Oxobutyl Leucine in Investigative Systems
Impact on Cellular Growth and Proliferation Dynamics in In Vitro Models
Currently, there is a lack of studies specifically examining the effect of N-(1-oxobutyl)-leucine on the growth and proliferation of various cell lines. It remains unknown whether this compound promotes, inhibits, or has no effect on cell cycle progression and division.
Regulation of Protein Synthesis and Degradation in Cell Lines and Preclinical Models
While leucine (B10760876) is a well-known stimulator of protein synthesis via the mTOR pathway, it is unclear if N-(1-oxobutyl)-leucine retains this activity. The butanoyl group could potentially hinder its ability to be recognized by the cellular machinery that senses leucine levels.
Effects on Lipid Metabolism and Homeostasis in Cellular and Preclinical Models
The influence of N-(1-oxobutyl)-leucine on lipid metabolism, including processes like lipogenesis, lipolysis, and fatty acid oxidation, has not been investigated.
Modulation of Intracellular Signaling Networks and Cross-Talk
Direct evidence of how N-(1-oxobutyl)-leucine impacts key signaling pathways such as the mTOR, MAPK, and insulin (B600854) signaling networks is not available.
Subcellular Localization and Interactions with Specific Organelles (e.g., Lysosomes, Mitochondria)
There is no information on the subcellular distribution of N-(1-oxobutyl)-leucine or its potential interactions with organelles like mitochondria and lysosomes, which are central to cellular metabolism and signaling.
Analytical and Detection Methodologies for N 1 Oxobutyl Leucine in Academic Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the detection and quantification of N-(1-oxobutyl)-Leucine, offering high sensitivity and specificity. Its versatility allows for the analysis of polar compounds without extensive derivatization.
Development of Quantitative LC-MS/MS Methods for N-(1-oxobutyl)-Leucine
Quantitative LC-MS/MS methods are routinely developed for the precise measurement of amino acids and their derivatives, including N-(1-oxobutyl)-Leucine, in complex biological matrices. These methods leverage the power of tandem mass spectrometry (MS/MS) to achieve high specificity and sensitivity through Multiple Reaction Monitoring (MRM) transitions lcms.czsciex.comanaquant.com.
For highly polar compounds like N-(1-oxobutyl)-Leucine, traditional reversed-phase LC columns may present retention challenges, necessitating alternative chromatographic approaches or the use of specific mixed-mode columns lcms.czchromatographyonline.com. The integration of electrospray ionization (ESI) with triple quadrupole mass spectrometers (e.g., SCIEX API 3200, Shimadzu LCMS-8050) facilitates robust and sensitive detection lcms.cznih.gov.
Validation of quantitative LC-MS/MS methods typically involves assessing key performance parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). While specific data for N-(1-oxobutyl)-Leucine is not detailed in general amino acid quantification studies, similar methods for other amino acids have demonstrated excellent linearity (e.g., r² > 0.9835 over a range of 20 to 50,000 fmol) and high sensitivity, with LODs ranging from 0.3 to 32.3 fmol and LOQs from 1.1 to 108.0 fmol researchgate.net. Some methods for amino acids achieve LODs in the low picomole range on-column (e.g., 0.5 pmol for 17 amino acids) sciex.com. The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations during sample preparation and analysis anaquant.com.
Utilization of Hydrophilic Interaction Liquid Chromatography (HILIC-MS) for Polar Metabolites
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the analysis of polar and ionic compounds like N-(1-oxobutyl)-Leucine, which are poorly retained by conventional reversed-phase liquid chromatography chromatographyonline.com. HILIC columns retain analytes based on their polarity, with more polar compounds exhibiting stronger retention chromatographyonline.com. This mode of chromatography is highly compatible with mass spectrometry, especially electrospray ionization (ESI-MS), as it typically employs mobile phases rich in organic solvents (e.g., acetonitrile) and volatile buffers (e.g., ammonium (B1175870) formate, ammonium acetate), which promote efficient ionization and minimize ion-pairing reagents that can suppress MS signals chromatographyonline.comchromatographyonline.com.
HILIC-MS methods enable direct and sensitive quantification of polar metabolites, overcoming the need for pre- or post-column derivatization often required in other LC or GC approaches for such compounds chromatographyonline.com. This technique has been successfully applied to analyze a wide range of amino acids and nucleosides, demonstrating its utility for N-(1-oxobutyl)-Leucine in metabolomics research chromatographyonline.commdpi.com. The optimization of chromatographic conditions in HILIC, including column selection, mobile-phase composition, pH value, and buffer concentration, is critical to achieve optimal resolution and MS sensitivity nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural confirmation and investigation of the dynamic properties of N-(1-oxobutyl)-Leucine. Both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques are employed for this purpose uzh.chmdpi.comnih.govuoc.gr.
Structural Elucidation : ¹H NMR provides information on the proton environments within the molecule, revealing the number and types of protons and their connectivity. ¹³C NMR provides similar insights into the carbon backbone. Chemical shifts and coupling constants derived from these spectra are characteristic of specific functional groups and molecular arrangements, allowing for the confirmation of the N-acyl linkage and the leucine (B10760876) moiety chemicalbook.com.
2D NMR for Connectivity and Conformation : For more complex structural assignments and to understand the molecule's three-dimensional conformation and dynamics, 2D NMR experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Single Quantum Coherence (HSQC) are utilized uzh.chuoc.gr.
COSY and TOCSY reveal proton-proton scalar couplings, establishing direct and relayed connectivities within spin systems, which aids in identifying the amino acid residue and the acyl chain.
HSQC, by correlating proton and carbon resonances, provides high-resolution insights into the C-H bonds, enhancing signal dispersion and simplifying complex spectra.
Dynamics Studies : Beyond static structure, NMR can also probe the dynamic behavior of molecules, including conformational changes or interactions, although such studies for N-(1-oxobutyl)-Leucine might be more relevant in the context of its interactions with other biomolecules uzh.chnih.gov. Concentrations typically need to be higher (e.g., >1 mM) for optimal signal-to-noise in NMR, particularly for proteins uzh.ch.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, particularly useful for volatile and thermally stable compounds. However, N-(1-oxobutyl)-Leucine, being a relatively polar amino acid derivative, generally requires chemical derivatization to enhance its volatility and thermal stability before GC-MS analysis sigmaaldrich.comthermofisher.comsemanticscholar.org.
The primary goals of derivatization for GC-MS are to:
Increase Volatility : Convert polar functional groups (e.g., carboxyl, amine, hydroxyl) into less polar, more volatile derivatives, allowing them to pass through the GC column without decomposition sigmaaldrich.comthermofisher.com.
Improve Chromatographic Behavior : Reduce tailing and improve peak shape by eliminating active hydrogens that can interact with the stationary phase sigmaaldrich.com.
Enhance Detectability and Specificity : Form derivatives that yield characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification sigmaaldrich.comsemanticscholar.org.
Silylation is one of the most common derivatization strategies for amino acids. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. These reagents replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyl dimethylsilyl (TBDMS) groups, forming stable and volatile derivatives sigmaaldrich.comthermofisher.com. The resulting derivatives can then be separated on a GC column (e.g., a 5% phenyl methylpolysiloxane column) and detected by a mass spectrometer, providing a fingerprint of characteristic fragment ions thermofisher.com. GC-MS is also widely employed in metabolic flux analysis, particularly for determining the ¹³C patterns in protein-bound amino acids, which are often derived from hydrolyzed cellular proteins nih.govnih.gov.
Application of Stable Isotope Labeling Techniques for Metabolic Flux and Turnover Studies
Stable isotope labeling, predominantly with ¹³C or ¹⁵N, combined with mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy, is an essential methodology for elucidating metabolic flux and turnover rates of N-(1-oxobutyl)-Leucine within biological systems nih.govnih.govresearchgate.netuniversiteitleiden.nlfrontiersin.org.
In these studies, cells or organisms are cultured with specific ¹³C-labeled substrates (e.g., [U-¹³C]glucose). The stable isotope tracer is then incorporated into downstream metabolites, including N-(1-oxobutyl)-Leucine, through various metabolic pathways nih.govnih.gov. The resulting distribution of the ¹³C label (known as mass isotopomer distributions, MIDs) in the target metabolite is then precisely measured using high-resolution mass spectrometry researchgate.netfrontiersin.org.
The MIDs provide quantitative information about the contribution of different metabolic pathways to the synthesis of N-(1-oxobutyl)-Leucine. By integrating these experimental labeling patterns with computational models of metabolic networks (e.g., Elementary Metabolite Unit (EMU) framework or constraint-based models), researchers can calculate intracellular metabolic flux rates nih.govfrontiersin.org. This approach allows for:
Quantifying Pathway Activity : Determining the relative activity of converging metabolic routes nih.gov.
Understanding Metabolic Reprogramming : Investigating how metabolic pathways adapt under different physiological or pathological conditions.
Turnover Studies : Measuring the synthesis and degradation rates of the compound, providing insights into its dynamic state within the cellular milieu researchgate.net.
Stable isotope labeling provides an unambiguous description of metabolism, going beyond simple concentration measurements to reveal the dynamic flow of carbon and nitrogen through biochemical networks nih.govnih.gov.
Optimized Sample Preparation and Extraction Protocols from Diverse Biological Matrices for Research
Effective sample preparation and extraction protocols are paramount for the accurate and reliable analysis of N-(1-oxobutyl)-Leucine from diverse biological matrices. The primary objectives are to isolate the analyte, remove interfering compounds, and often to concentrate the target compound ijpsjournal.comtaylorfrancis.com. Biological matrices such as plasma, serum, urine, tissue homogenates, and cell lysates are inherently complex, containing high concentrations of proteins, salts, lipids, and other endogenous substances that can interfere with downstream analytical techniques like LC-MS or GC-MS ijpsjournal.comnih.gov.
Commonly employed sample preparation techniques include:
Protein Precipitation (PPT) : This is often the simplest and first step for biofluids. Organic solvents (e.g., acetonitrile, methanol) are added to denature and precipitate proteins, which are then removed by centrifugation. PPT helps reduce matrix effects by removing a significant portion of proteins and phospholipids (B1166683) ijpsjournal.com. The supernatant, containing the analytes, can then be directly injected or subjected to further cleanup.
Liquid-Liquid Extraction (LLE) : LLE involves the partitioning of the analyte from an aqueous biological sample into an immiscible organic solvent. This method provides a cleaner extract by selectively extracting the target analyte while leaving polar interferences in the aqueous phase and non-polar interferences in the organic phase ijpsjournal.comgcms.cz. The choice of organic solvent is critical and must be optimized based on the analyte's physicochemical properties. Supported liquid extraction (SLE) columns, like ISOLUTE® HM-N, offer a convenient alternative to traditional LLE, where the aqueous sample is adsorbed onto a solid support, and the analyte is then eluted with an immiscible organic solvent gcms.cz.
Solid-Phase Extraction (SPE) : SPE is a highly versatile technique that uses a solid stationary phase to selectively retain analytes or remove interferences based on various chemical interactions (e.g., reversed-phase, ion-exchange, normal-phase). SPE offers superior cleanup and pre-concentration capabilities compared to PPT or LLE. The protocol involves conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the analyte ijpsjournal.comchromatographyonline.com. SPE can be optimized for specific analytes and matrices by selecting appropriate sorbent chemistries, wash solvents, and elution solvents ijpsjournal.com.
Dilute-and-Shoot : In some highly sensitive LC-MS/MS methods, particularly with advancements in mass spectrometer performance, a simple dilution of the biological sample followed by direct injection is possible. However, this approach requires careful consideration of matrix effects and may not be suitable for all analytes or matrices nih.gov.
The selection of the optimal protocol depends on the analyte's properties, the matrix type, the desired sensitivity, and the throughput requirements of the research study ijpsjournal.comnih.gov. Robust sample preparation is crucial for minimizing matrix effects, preventing system contamination, and ensuring the accuracy and reproducibility of analytical results ijpsjournal.com.
Theoretical and Preclinical Research Applications of N 1 Oxobutyl Leucine
Role as a Biochemical Probe in Cellular and Molecular Biology Investigations
N-(1-oxobutyl)-leucine, a derivative of the essential amino acid leucine (B10760876), serves as a valuable biochemical probe in cellular and molecular biology. Its structure, featuring a butanoyl group attached to the amino terminus of L-leucine, allows it to interact with and elucidate the function of various biological systems. vulcanchem.com By modifying the primary amine of leucine into an amide bond, its properties are altered, making it a useful tool for studying specific cellular processes. vulcanchem.com
One area of investigation involves its use in fragment-based drug discovery, where its structural similarity to other biologically active N-acylated leucine derivatives makes it a valuable fragment for identifying new ligands. vulcanchem.com Furthermore, N-acyl amino acids, the class to which N-(1-oxobutyl)-leucine belongs, are recognized for their diverse signaling roles in physiology, including metabolic homeostasis, inflammation, and cell migration. hmdb.ca This positions the compound as a useful tool to probe these signaling pathways.
In more specific applications, related N-acyl leucine compounds, such as N-palmitoyl-l-leucine, have been identified as inhibitors of the spliceosome, a critical complex for gene expression. nih.gov This highlights the potential for N-acylated leucines to be used as chemical probes to investigate complex molecular machines. nih.gov The ability of these molecules to be synthetically modified allows for the creation of various analogs, which can help in structure-activity relationship studies to understand how specific molecular features contribute to biological activity. nih.gov These investigations are crucial for dissecting the roles of specific proteins and pathways in cellular function.
Investigative Utility in Metabolism Research in Animal Models (e.g., energy expenditure, protein turnover, insulin (B600854) sensitivity)
N-(1-oxobutyl)-leucine and its parent compound, leucine, have been extensively studied in animal models to understand their roles in metabolism. As a derivative, N-(1-oxobutyl)-leucine is thought to influence leucine-related metabolic pathways, potentially after being hydrolyzed back into leucine and butyric acid within the cell. vulcanchem.com
Research on leucine supplementation in animal models has provided insights into its effects on energy balance and metabolism. Studies in mice have shown that increasing leucine intake can promote mitochondrial biogenesis, which boosts the number of mitochondria in cells and enhances energy production. frontiersin.orgfrontiersin.org This is linked to the activation of the PGC-1α pathway, a key regulator of mitochondrial function. frontiersin.org Overexpression of the enzyme PM20D1, which synthesizes N-acyl amino acids, leads to increased energy expenditure in mice. elifesciences.org Conversely, mice lacking PM20D1 exhibit glucose intolerance and insulin resistance. nih.gov
Regarding protein turnover, leucine is a well-established stimulator of muscle protein synthesis and an inhibitor of proteolysis. nih.govmdpi.com It activates the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. frontiersin.orgmdpi.commdpi.com Animal studies have demonstrated a dose-dependent increase in muscle protein synthesis with increased dietary leucine. frontiersin.org This makes leucine and its derivatives valuable tools for investigating the molecular mechanisms that control muscle mass.
Leucine supplementation has also been shown to improve insulin sensitivity and glucose metabolism in animal models, particularly in the context of diet-induced obesity. frontiersin.orgmdpi.comnih.gov In previously obese mice, leucine supplementation improved glucose tolerance and restored leptin sensitivity. nih.gov While some studies suggest high levels of branched-chain amino acids (BCAAs) are associated with insulin resistance, interventional studies with leucine supplementation often show positive effects on glucose homeostasis. nih.govbevital.no
Table 1: Summary of Leucine's Effects in Animal Metabolism Studies
| Metabolic Parameter | Observation in Animal Models | Potential Mechanism | References |
|---|---|---|---|
| Energy Expenditure | Increased energy expenditure and mitochondrial biogenesis. | Activation of PGC-1α pathway; regulation of UCP1-independent thermogenesis. | frontiersin.orgfrontiersin.orgelifesciences.orgnih.govnih.gov |
| Protein Turnover | Stimulates muscle protein synthesis; inhibits protein degradation. | Activation of mTORC1 signaling pathway. | frontiersin.orgnih.govmdpi.commdpi.com |
| Insulin Sensitivity | Improved glucose tolerance and insulin sensitivity, especially in diet-induced obese models. | Modulation of fatty acid metabolism and mitochondrial activity in adipose tissues; restoration of leptin sensitivity. | mdpi.comnih.govnih.govbevital.nofrontiersin.org |
Potential as a Tool for Studying Specific Enzymatic Pathways (e.g., PM20D1, FAAH activities)
N-(1-oxobutyl)-leucine is an important tool for investigating the activity of specific enzymes involved in lipid signaling and metabolism, notably PM20D1 and Fatty Acid Amide Hydrolase (FAAH).
PM20D1 (Peptidase M20 Domain Containing 1) is a secreted enzyme that functions bidirectionally, catalyzing both the synthesis of N-acyl amino acids from fatty acids and amino acids, and their hydrolysis back to the constituent parts. nih.govnih.govuniprot.org Since N-(1-oxobutyl)-leucine is an N-acyl amino acid, it can be used as a substrate to measure the hydrolytic activity of PM20D1 or as a product to be quantified when studying its synthase activity. Research has shown that PM20D1 can synthesize a broad range of N-acyl amino acids, and its activity is powerfully enhanced by its association with lipoproteins in the blood. nih.gov Using specific N-acyl amino acids like N-(1-oxobutyl)-leucine in assays allows researchers to probe the function, regulation, and substrate specificity of PM20D1.
FAAH is another key enzyme in lipid metabolism, primarily known for degrading the endocannabinoid anandamide (B1667382). nih.gov However, research has revealed that FAAH also has a role as an intracellular N-acyl amino acid synthase/hydrolase. elifesciences.org It can both build and break down these molecules, though it has a more restricted substrate scope compared to PM20D1. elifesciences.org Using compounds like N-(1-oxobutyl)-leucine in in vitro and in vivo studies helps to differentiate the specific roles and contributions of FAAH versus PM20D1 in regulating the levels of intracellular N-acyl amino acids. elifesciences.org For example, studies using FAAH knockout mice or pharmacological inhibitors can clarify how FAAH activity specifically impacts the metabolism of certain N-acyl amino acids, providing a clearer picture of the division of labor between these two important enzymes. elifesciences.org
Applications within Omics Technologies for Comprehensive Biological Systems Analysis (e.g., Metabolomics, Lipidomics)
N-(1-oxobutyl)-leucine and the broader class of N-acyl amino acids are significant molecules within the fields of metabolomics and lipidomics. These "omics" technologies aim to provide a comprehensive snapshot of all metabolites (metabolome) or lipids (lipidome) in a biological sample, offering a systems-level view of cellular states and physiological processes. mdpi.comnih.gov
In metabolomics and lipidomics studies, N-acyl amino acids, including derivatives of leucine, are frequently identified as important biomarkers. mdpi.com Their levels can change in response to various physiological states, such as exercise, or in pathological conditions like metabolic syndrome and neurological diseases. mdpi.commdpi.com The detection and quantification of specific molecules like N-(1-oxobutyl)-leucine are achieved using advanced analytical platforms, primarily mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC). mdpi.comnih.gov
Advanced Research Models and Methodologies Employed in N 1 Oxobutyl Leucine Studies
Application of Genetically Modified Organisms (e.g., PM20D1-KO mice) for Functional Characterization
Genetically modified organisms, particularly knockout (KO) mouse models, represent a cornerstone in the functional characterization of N-acyl amino acids, including N-(1-oxobutyl)-leucine. The enzyme Peptidase M20 Domain Containing 1 (PM20D1) has been identified as a key bidirectional enzyme that catalyzes both the synthesis and hydrolysis of N-acyl amino acids. nih.govoaepublish.com To understand the in vivo roles of this enzymatic pathway, researchers have developed and characterized mice globally deficient in PM20D1 (PM20D1-KO).
The generation of PM20D1-KO mice allows for a direct comparison with wild-type (WT) counterparts to identify physiological processes regulated by PM20D1 and its products. Studies on these mice have revealed that the absence of PM20D1 leads to a dramatic reduction in N-acyl amino acid hydrolase and synthase activities in various tissues and in the blood. pnas.orgnih.gov This enzymatic deficiency results in a significant and bidirectional dysregulation of endogenous N-acyl amino acid levels. pnas.orgresearchgate.net
By studying the phenotype of PM20D1-KO mice, researchers have uncovered crucial roles for N-acyl amino acids in metabolism and nociception. pnas.orglonglabstanford.org These mice exhibit a range of metabolic phenotypes, including insulin (B600854) resistance and altered body temperature regulation in cold conditions. nih.gov The findings from these genetically modified animal models provide compelling evidence for the systemic importance of the PM20D1/N-acyl amino acid pathway and are instrumental in guiding further investigation into the specific functions of individual molecules like N-(1-oxobutyl)-leucine.
| Model | Key Feature | Major Findings Related to N-Acyl Amino Acid Function |
| PM20D1-KO Mouse | Global knockout of the Pm20d1 gene. | Dramatically reduced N-acyl amino acid synthase/hydrolase activity. pnas.org |
| Bidirectional dysregulation of circulating N-acyl amino acids. nih.govresearchgate.net | ||
| Exhibit insulin resistance and glucose intolerance. wikipedia.org | ||
| Display altered thermoregulation and antinociceptive behaviors. nih.govlonglabstanford.org |
Utilization of In Vitro Cell Culture Systems and Engineered Cell Lines (e.g., HeLa S3, L6 myoblasts, HEK293T, Glioblastoma cells)
In vitro cell culture systems provide controlled, manipulable environments to dissect the cellular and molecular effects of N-(1-oxobutyl)-leucine. A variety of human and rodent cell lines have been employed to investigate different aspects of leucine (B10760876) and N-acyl amino acid biology, from transport and metabolism to signaling and cytotoxicity.
Engineered cell lines are particularly valuable. For instance, Human Embryonic Kidney 293 (HEK293T) cells are frequently used for overexpression studies to produce and purify enzymes like PM20D1 for in vitro enzymatic assays or to study the interaction of N-acyl amino acids with specific receptors or transporters transiently expressed in the cells. researchgate.net
HeLa S3 cells have been utilized to study the fundamental processes of leucine transport, examining how leucine and its derivatives, which would include N-acyl leucines, are taken up by cells and how they might compete with or influence the efflux of natural leucine. researchgate.net In the context of cancer research, glioblastoma cell lines such as U87 have been used to investigate leucine metabolism and its contribution to tumor cell bioenergetics, a pathway that could potentially be modulated by N-acyl derivatives. nih.govnih.gov L6 myoblasts are a common model for studying skeletal muscle metabolism and protein synthesis, providing a platform to test how N-(1-oxobutyl)-leucine might influence these processes.
These cell-based models allow for high-throughput screening and detailed mechanistic studies that are often not feasible in whole-animal models.
| Cell Line | Model System | Application in Leucine/N-Acyl Amino Acid Research |
| HEK293T | Human Embryonic Kidney | Overexpression of proteins (e.g., enzymes, receptors) for functional assays. researchgate.net |
| HeLa S3 | Human Cervical Cancer | Studies of amino acid uptake and efflux mechanisms. researchgate.net |
| Glioblastoma Cells | Human Brain Cancer | Investigation of leucine catabolism and its role in cancer cell metabolism. nih.gov |
| L6 Myoblasts | Rat Skeletal Muscle | Analysis of muscle protein synthesis and metabolic signaling pathways. |
Biophysical Techniques for Ligand-Target Interaction and Binding Kinetics Analysis
Understanding the mechanism of action of N-(1-oxobutyl)-leucine requires identifying its direct molecular targets and characterizing the physical interactions. A suite of biophysical techniques is employed to measure ligand-target binding affinity, kinetics, and thermodynamics. researchgate.net These methods are crucial for validating targets and for the early stages of drug discovery.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. mdpi.comresearchgate.net This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), without the need for labeling.
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. researchgate.netnih.gov SPR is highly sensitive and provides kinetic data, including association (ka) and dissociation (kd) rate constants, in addition to binding affinity.
Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to study protein-ligand interactions in solution. nih.gov Ligand-observed NMR experiments can identify binding, while protein-observed techniques, such as chemical shift perturbation, can map the binding site on the target protein and provide structural information about the complex.
These techniques provide quantitative data that is essential for understanding how N-(1-oxobutyl)-leucine engages with its biological targets, which may include enzymes, receptors, or ion channels. nih.gov
| Technique | Principle | Key Information Obtained |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. | Binding affinity (Kd), stoichiometry, enthalpy (ΔH), entropy (ΔS). mdpi.com |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Binding affinity (Kd), association/dissociation rates (ka, kd). researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Measures changes in the magnetic properties of atomic nuclei upon binding. | Binding confirmation, binding site mapping, structural details of the complex. nih.gov |
Advanced Microscopy and Imaging for Subcellular Localization and Dynamic Processes
Advanced microscopy techniques are indispensable for visualizing the subcellular localization of N-(1-oxobutyl)-leucine and its effects on cellular structures and dynamic processes. Given its lipidated nature, techniques developed for studying lipid metabolism are particularly relevant.
Confocal Laser Scanning Microscopy (CLSM) is widely used to obtain high-resolution, optical sections of fluorescently labeled samples. nih.gov To visualize N-(1-oxobutyl)-leucine, a fluorescent analog of the molecule could be synthesized. Alternatively, fluorescent dyes that specifically stain lipid-rich organelles, such as LipidTOX™ for lipid droplets or MitoTracker™ for mitochondria, can be used to observe changes in these compartments in response to treatment with the compound.
Live-cell imaging using these microscopy techniques allows for the real-time tracking of dynamic cellular processes. nih.gov For example, methods like Fluorescence Recovery After Photobleaching (FRAP) can be used to study the mobility and exchange of lipidated molecules within cellular membranes or organelles. nih.gov
Future Research Directions and Unexplored Avenues for N 1 Oxobutyl Leucine
Comprehensive Elucidation of N-(1-oxobutyl)-Leucine Metabolic Networks and Flux
A primary objective for future research is the detailed mapping of the metabolic networks associated with N-(1-oxobutyl)-Leucine. While the general metabolism of amino acids like leucine (B10760876) is well-documented, the specific pathways governing the synthesis, degradation, and transformation of its N-acylated form are not fully understood. nih.gov Investigating the enzymes and intermediates involved in these pathways is crucial.
Metabolic flux analysis, a powerful technique for quantifying the rate of turnover of metabolites in a biological system, will be instrumental in this endeavor. embopress.orgnih.gov By using isotopically labeled precursors, researchers can trace the flow of atoms through the metabolic network, providing a dynamic view of N-(1-oxobutyl)-Leucine metabolism. researchgate.net This approach can reveal the interconnectedness of its metabolism with other central metabolic pathways and how these fluxes are altered in different physiological and pathological states. researchgate.netnih.gov Such studies will provide a quantitative understanding of the metabolic fate of N-(1-oxobutyl)-Leucine and its contribution to cellular homeostasis.
Discovery of Novel Molecular Targets and Unidentified Binding Partners
Identifying the molecular targets and binding partners of N-(1-oxobutyl)-Leucine is paramount to understanding its mechanism of action. While some N-acyl amino acids are known to interact with specific receptors and enzymes, the direct targets of N-(1-oxobutyl)-Leucine remain largely unknown. nih.gov Techniques such as photoaffinity labeling, in conjunction with advanced mass spectrometry, can be employed to identify proteins that directly interact with this compound within a cellular context. acs.org
Furthermore, computational approaches, including molecular docking and virtual screening, can be utilized to predict potential binding partners based on the three-dimensional structure of N-(1-oxobutyl)-Leucine. These in silico predictions can then be validated through in vitro binding assays and cellular-based experiments. The discovery of novel receptors, enzymes, or signaling proteins that are modulated by N-(1-oxobutyl)-Leucine will open new avenues for understanding its physiological functions and potential therapeutic applications.
Investigation of Epigenetic and Transcriptomic Modulation by N-(1-oxobutyl)-Leucine
The influence of metabolites on gene expression through epigenetic and transcriptomic modifications is a rapidly growing field of study. It is plausible that N-(1-oxobutyl)-Leucine, as a metabolic product, could influence cellular function by altering the epigenetic landscape or by modulating the activity of transcription factors. Future research should explore whether N-(1-oxobutyl)-Leucine can affect DNA methylation patterns, histone modifications, or the expression of non-coding RNAs.
High-throughput sequencing technologies, such as RNA-Seq and ChIP-Seq, can be employed to generate comprehensive transcriptomic and epigenomic profiles of cells treated with N-(1-oxobutyl)-Leucine. Expression quantitative trait methylation (eQTM) analyses can further help to uncover associations between changes in DNA methylation and gene expression induced by the compound. nih.gov Identifying the genes and regulatory networks that are responsive to N-(1-oxobutyl)-Leucine will provide critical insights into its broader biological roles.
Development of Ultra-Sensitive Analytical Techniques for Low-Abundance Detection and Quantification
A significant challenge in studying endogenous metabolites like N-(1-oxobutyl)-Leucine is their often low abundance in biological samples. Therefore, the development of ultra-sensitive and highly specific analytical methods is crucial for accurate detection and quantification. nih.gov While mass spectrometry-based techniques are powerful, there is a continuous need for improvement in sensitivity and throughput. researchgate.net
Future efforts should focus on developing novel derivatization strategies to enhance ionization efficiency and chromatographic separation. researchgate.net Additionally, the implementation of advanced analytical platforms, such as high-resolution mass spectrometry and ion mobility spectrometry, can provide greater specificity and the ability to distinguish N-(1-oxobutyl)-Leucine from structurally similar isomers. These advancements will enable more precise measurements of its levels in various tissues and biofluids, facilitating a better understanding of its physiological and pathological concentration ranges.
Integration with Systems Biology and Advanced Computational Modeling Approaches
To fully appreciate the complex role of N-(1-oxobutyl)-Leucine, it is essential to integrate experimental data into a systems biology framework. wustl.edu This involves the construction of computational models that can simulate and predict the behavior of the biological systems in which this molecule operates. nih.govresearchgate.netnih.gov These models can range from detailed kinetic models of specific metabolic pathways to large-scale network models that encompass multiple layers of biological regulation. unl.edu
By integrating data from metabolomics, proteomics, transcriptomics, and flux analysis, these models can provide a holistic view of the impact of N-(1-oxobutyl)-Leucine on cellular function. researchgate.net They can be used to generate new hypotheses, identify key regulatory nodes, and predict the cellular response to perturbations in N-(1-oxobutyl)-Leucine levels. This integrative approach will be indispensable for deciphering the complex and dynamic role of N-(1-oxobutyl)-Leucine in health and disease.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Leucine, N-(1-oxobutyl)-, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves acylating L-leucine with butyryl chloride or anhydride under basic conditions (e.g., NaOH or Et3N). Optimization requires monitoring reaction temperature (0–25°C), solvent choice (e.g., THF or DCM), and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Characterization by <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR confirms successful acylation .
- Key Metrics : Yield (%), purity (HPLC/GC), and spectral match to literature (e.g., carbonyl stretch at ~1700 cm<sup>-1</sup> in IR) .
Q. How can researchers validate the identity and purity of Leucine, N-(1-oxobutyl)- using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR : Compare chemical shifts (δ) of the acyl group (e.g., δ ~2.2–2.5 ppm for CH2 adjacent to carbonyl) and leucine backbone protons .
- Mass Spectrometry : Confirm molecular ion ([M+H]<sup>+</sup>) via ESI-MS or HRMS (expected m/z calculated from C10H19NO3).
- Elemental Analysis : Ensure ≤0.4% deviation from theoretical C/H/N values .
Q. What strategies are recommended for conducting a rigorous literature review on this compound’s physicochemical properties?
- Methodological Answer :
- Use databases like SciFinder or Reaxys with search terms: N-(1-oxobutyl)leucine, CAS registry numbers, or structural analogs (e.g., N-butyrylglycine ).
- Prioritize primary literature from journals like Russian Chemical Bulletin or Beilstein Journal of Organic Chemistry for experimental details .
- Cross-reference spectral data with NIST Chemistry WebBook or institutional repositories .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for Leucine, N-(1-oxobutyl)- across studies?
- Methodological Answer :
- Multi-Technique Validation : Combine <sup>1</sup>H/<sup>13</sup>C NMR, 2D-COSY/HSQC, and X-ray crystallography (if crystals form) to resolve ambiguities in peak assignments .
- Control Experiments : Synthesize and characterize a reference analog (e.g., N-acetylleucine) to isolate spectral contributions of the butyryl group .
- Collaborative Analysis : Share raw data (e.g., .cif files for crystallography) via repositories like CCDC to enable peer validation .
Q. What experimental designs are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at timed intervals (0, 7, 14 days) .
- Kinetic Analysis : Plot degradation rates (Arrhenius equation) to predict shelf-life. Identify byproducts via LC-MS for mechanistic insights .
- Critical Parameters : Oxygen exposure, light sensitivity, and solvent interactions (e.g., aqueous vs. organic media) .
Q. How can researchers design experiments to probe the compound’s reactivity in peptide coupling or enzymatic reactions?
- Methodological Answer :
- Coupling Reactions : Test with DCC/HOBt in DMF, monitoring acylation efficiency via ninhydrin assay or MALDI-TOF MS for peptide chain elongation .
- Enzymatic Studies : Use lipases or acyltransferases in buffer (pH 7.4, 37°C) to assess hydrolysis/transfer kinetics. Compare to N-acetylleucine as a control .
- Data Interpretation : Quantify turnover rates (kcat/KM) and use molecular docking simulations (if resources allow) to hypothesize binding modes .
Methodological Best Practices
- Reproducibility : Document all synthetic steps, including solvent batch numbers and instrument calibration details, in supplementary materials .
- Ethical Data Reporting : Disclose any anomalous results (e.g., irreproducible crystallography data) and provide raw datasets for peer scrutiny .
- Literature Alignment : Frame hypotheses using FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure alignment with gaps in acylated amino acid research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
